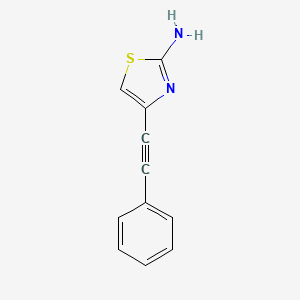

4-(Phenylethynyl)thiazole-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

4-(2-phenylethynyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H8N2S/c12-11-13-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,(H2,12,13) |

InChI Key |

OYWPWUKLDFJVHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CSC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylethynyl Thiazole 2 Amine and Its Analogues

Direct Synthesis Approaches to 4-(Phenylethynyl)thiazole-2-amine

Direct synthesis approaches aim to construct the this compound scaffold in a single key cyclization step. These methods typically involve the reaction of a carbonyl compound bearing the phenylethynyl group with a sulfur-containing nucleophile.

Hantzsch Reaction Applications in 4-Substituted Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of thiazole derivatives. mdpi.comyoutube.comrsc.org This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). mdpi.comyoutube.com In the context of synthesizing 4-substituted thiazoles, the substituent at the 4-position of the thiazole ring is determined by the group attached to the carbonyl carbon of the α-haloketone.

For the direct synthesis of this compound, this would necessitate the use of an α-haloketone bearing a phenylethynyl moiety, such as 1-bromo-4-phenylbut-3-yn-2-one. The reaction of this precursor with thiourea would lead to the formation of the desired product. The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com

Modern variations of the Hantzsch synthesis often employ microwave irradiation to accelerate the reaction and improve yields. nih.gov Additionally, the reaction can be performed under acidic conditions, which can influence the regioselectivity of the cyclization when using substituted thioureas.

Condensation Reactions with Thiourea and Phenacyl Bromide Derivatives

A common and practical approach for the synthesis of 4-substituted-2-aminothiazoles is the condensation reaction between substituted phenacyl bromides and thiourea. mdpi.com This is a direct application of the Hantzsch synthesis. While a direct synthesis of this compound via this route would require the corresponding phenylethynyl-substituted phenacyl bromide, the synthesis of various 4-aryl-2-aminothiazole analogues is well-documented and provides a framework for this approach.

The reaction is typically carried out in a suitable solvent such as ethanol, and often with heating. The use of catalysts can significantly enhance the efficiency of this transformation.

Palladium-Catalyzed Cross-Coupling Reactions for Phenylethynyl Incorporation

An alternative and highly versatile strategy for the synthesis of this compound involves the introduction of the phenylethynyl group onto a pre-functionalized 2-aminothiazole (B372263) core. This is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Sonogashira Coupling for Ethynyl (B1212043) Linkage Formation

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide or triflate. organic-chemistry.orgrsc.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 4-halo-2-aminothiazole (e.g., 4-bromo- or 4-iodo-2-aminothiazole) with phenylacetylene.

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide, and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.

Catalytic Systems and Reaction Optimization

The success of the Sonogashira coupling heavily relies on the choice of the catalytic system and the optimization of reaction conditions.

A variety of palladium catalysts, such as PdCl2(PPh3)2 and Pd(OAc)2, can be employed. beilstein-journals.orgthieme-connect.de The choice of ligand for the palladium catalyst is also crucial, with phosphine (B1218219) ligands like triphenylphosphine (B44618) and bulky electron-rich phosphines being commonly used. thieme-connect.descielo.org.mx The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine) or an inorganic base (e.g., cesium carbonate), to neutralize the hydrogen halide formed during the reaction. organic-chemistry.orgscielo.org.mx Solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. scielo.org.mxrsc.org

Recent advancements have led to the development of copper-free Sonogashira reactions, which can simplify the reaction setup and purification. nih.govnih.gov

While copper is a traditional co-catalyst in Sonogashira reactions, copper-based catalysts have also been developed for other C-C bond-forming reactions in thiazole synthesis. For instance, copper silicate (B1173343) has been reported as an efficient and reusable heterogeneous catalyst for the synthesis of 4-substituted-2-aminothiazoles from substituted phenacyl bromides and thiourea. This methodology offers advantages such as high yields, short reaction times, and easy catalyst separation.

Although not explicitly reported for the Sonogashira coupling of 4-halothiazoles, the use of heterogeneous copper catalysts in related transformations suggests potential for their application in this context as well, possibly as a co-catalyst with palladium or in the development of novel palladium-free coupling methodologies.

Synthetic Methodologies Overview

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Reference |

| Hantzsch Reaction | α-Haloketone (e.g., 1-bromo-4-phenylbut-3-yn-2-one), Thiourea | Base, Heat | Direct formation of the thiazole ring | mdpi.comyoutube.com |

| Sonogashira Coupling | 4-Halo-2-aminothiazole, Phenylacetylene | Palladium catalyst (e.g., PdCl2(PPh3)2), Copper(I) co-catalyst, Base (e.g., Triethylamine) | High functional group tolerance, Versatility | organic-chemistry.orgrsc.org |

Catalytic Systems for Sonogashira Coupling of Aryl Halides

| Catalyst System | Aryl Halide | Alkyne | Solvent | Base | Yield | Reference |

| PdCl2(PPh3)2, CuI | Iodobenzene | Phenylacetylene | [TBP][4EtOV] | None | 99% | beilstein-journals.org |

| [DTBNpP]Pd(crotyl)Cl | 4-Bromoacetophenone | Phenylacetylene | DMSO | TMP | 92% | nih.gov |

| Pd(OAc)2, DTBPSP | 4-Bromoanisole | Phenylacetylene | H2O/MeCN | CsOH | 87% | thieme-connect.de |

| Pd2(dba)3, XPhos, PdCl2(CH3CN)2 | 5-Bromo-2-((4-methoxyphenyl)ethynyl)morpholinebenzamide | 4-Ethynylbenzonitrile | CH3CN | Cs2CO3 | 80% | scielo.org.mx |

Zeolite and L-Proline Mediated Syntheses

The synthesis of the 2-aminothiazole core, the fundamental structure of this compound, is classically achieved via the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea derivative. nanobioletters.com In the pursuit of more efficient and environmentally benign synthetic routes, researchers have explored various catalytic systems, including heterogeneous catalysts and organocatalysts like L-proline.

While specific literature on zeolite-catalyzed synthesis of this compound is not prominent, the use of other heterogeneous silicate catalysts offers a strong precedent. For instance, copper silicate has been effectively employed as a reusable heterogeneous catalyst for the synthesis of 4-substituted-2-aminothiazoles. nanobioletters.com This method involves refluxing a substituted phenacyl bromide with thiourea in ethanol, offering advantages such as high yields, short reaction times, and simple catalyst separation and reuse. nanobioletters.com The heterogeneous nature of catalysts like zeolites and functionalized silicates simplifies workup procedures and aligns with green chemistry principles. nanobioletters.com

L-proline, an amino acid, has emerged as a powerful organocatalyst in various organic transformations. Its application in the synthesis of thiazole-related structures, such as 2-arylbenzothiazoles, has been documented. tku.edu.tw L-proline can effectively catalyze the condensation reaction between aldehydes or carboxylic acids and 2-aminothiophenol, often under solvent-free and microwave irradiation conditions, highlighting its role in promoting green and inexpensive synthetic methods. tku.edu.tw Mechanistic studies suggest that L-proline can operate via Brønsted acid/base catalysis, facilitating key bond-forming steps. researchgate.net The functionalization of solid supports, such as silica-coated iron oxide nanoparticles, with L-proline or its analogues creates robust, magnetically recoverable heterogeneous organocatalysts, further enhancing their utility and reusability in chemical synthesis. mdpi.com These examples underscore the potential of L-proline and related systems to mediate the formation of the 2-aminothiazole ring.

Derivatization Strategies for this compound

The this compound structure possesses several reactive sites that allow for extensive derivatization. The key locations for chemical modification are the C5 position of the thiazole ring and the primary amino group at the C2 position. researchgate.net These modifications are instrumental in tuning the molecule's physicochemical and biological properties.

Halogenation and Subsequent Functionalization at the Thiazole Ring

Halogenation of the 2-aminothiazole ring, particularly at the electron-rich C5 position, serves as a pivotal step for introducing further chemical diversity. This transformation provides a versatile chemical handle for subsequent cross-coupling reactions. nih.gov

A noteworthy approach involves biocatalytic halogenation using enzymes like vanadium-dependent haloperoxidases (VHPOs). nih.gov These enzymes can catalyze the bromination of 2-aminothiazole substrates under mild, aqueous conditions, which is advantageous when dealing with complex molecules sensitive to harsh reagents. nih.gov The reaction proceeds with high conversion rates for various 4-substituted-2-aminothiazoles. nih.gov For example, 4-phenyl-2-aminothiazole can be efficiently converted to 5-bromo-4-phenyl-2-aminothiazole. nih.gov

Table 1: Enzymatic Bromination of Various 2-Aminothiazoles

| Substrate | Product | Conversion (%) |

|---|---|---|

| 2-Aminothiazole | 5-Bromo-2-aminothiazole | >95% |

| 4-Methyl-2-aminothiazole | 5-Bromo-4-methyl-2-aminothiazole | >95% |

| 4-Phenyl-2-aminothiazole | 5-Bromo-4-phenyl-2-aminothiazole | >95% |

| 4-(4-Fluorophenyl)-2-aminothiazole | 5-Bromo-4-(4-fluorophenyl)-2-aminothiazole | >95% |

| 4-(4-(Trifluoromethyl)phenyl)-2-aminothiazole | 5-Bromo-4-(4-(trifluoromethyl)phenyl)-2-aminothiazole | >95% |

Data sourced from a study on biocatalytic derivatization. nih.gov

Once halogenated, the resulting 5-halo-2-aminothiazole can undergo various transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of 5-bromo-4-phenyl-2-aminothiazole with a range of boronic acids allows for the introduction of new aryl or heteroaryl groups at the C5 position. nih.govnih.gov Similarly, Stille coupling provides another route for substitution onto the thiazole core.

Amide Formation and Modification at the 2-Amino Position

The primary amino group at the C2 position of the thiazole ring is a common site for modification, most frequently through the formation of an amide bond. nih.govnih.govnih.gov This is typically achieved by reacting the 2-aminothiazole with a carboxylic acid, acyl chloride, or acid anhydride. nih.gov

The synthesis of these amide derivatives is often facilitated by standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N'-diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This approach allows for the coupling of a wide variety of aromatic, heteroaromatic, and aliphatic carboxylic acids to the 2-amino group, yielding a diverse library of N-acylated thiazole derivatives. nih.gov These modifications can significantly influence the molecule's interaction with biological targets. nih.gov

Table 2: Examples of Amide Derivatives Synthesized from 2-Aminothiazoles

| 2-Aminothiazole Starting Material | Coupling Partner | Resulting Amide Product | Reference |

|---|---|---|---|

| 2-Amino-4-phenylthiazole (B127512) | Cinnamic acid | N-(4-phenylthiazol-2-yl)cinnamamide | |

| 2-Amino-4-(2-pyridyl)thiazole | Various carboxylic acids | N-(4-(2-pyridyl)thiazol-2-yl)amides | nih.gov |

| 4,5-Diarylthiazol-2-amine | Various acyl chlorides | N-(4,5-diarylthiazol-2-yl)amides | nih.gov |

| 2-Aminothiazole | 3-(Furan-2-yl)propanoic acid | N-(Thiazol-2-yl)-3-(furan-2-yl)propanamide | nih.gov |

Introduction of Diverse Chemical Moieties

Beyond halogenation and acylation, other strategies can introduce a wide array of chemical functionalities to the core structure. The versatility of the 2-aminothiazole scaffold allows for the construction of complex molecules through various synthetic transformations.

One powerful method is the Suzuki reaction, which is not limited to functionalizing the C5 position. It can also be used to build the C4-aryl substituent itself or to modify other parts of the molecule, as seen in the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, where the 5-(4-fluorophenyl) group was installed via Suzuki coupling onto a 5-bromothiazole (B1268178) intermediate. nih.gov

The 2-amino group can also be transformed into other functional groups. For example, it can react with aldehydes to form Schiff bases (imines). nih.gov Furthermore, the amino group can be subjected to diazotization to form a diazonium salt, which can then be replaced by various nucleophiles through reactions like the Sandmeyer reaction, although this can be challenging with electron-rich heterocyclic amines. nih.gov These methods collectively provide a rich toolbox for the chemical diversification of the this compound framework.

Advanced Spectroscopic and Crystallographic Characterization of 4 Phenylethynyl Thiazole 2 Amine and Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.comnih.gov The FT-IR spectrum of 4-(phenylethynyl)thiazole-2-amine is expected to show a combination of characteristic absorption bands corresponding to its primary amine, internal alkyne, thiazole (B1198619) ring, and phenyl group.

The key vibrational modes anticipated for this compound include:

N-H Stretching: The primary amine (-NH₂) group typically exhibits two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

C≡C Stretching: The internal alkyne (carbon-carbon triple bond) is a defining feature. This vibration is expected to produce a weak to medium, sharp absorption band in the 2100-2260 cm⁻¹ range. Its intensity is often low due to the symmetrical nature of the substituted alkyne, which results in a small change in the dipole moment during vibration. wisc.edu

Aromatic C-H Stretching: These vibrations appear as a group of bands above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the thiazole and phenyl rings are expected in the 1400-1650 cm⁻¹ fingerprint region.

C-H Bending: Out-of-plane bending vibrations for the substituted phenyl ring typically appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

For comparison, the experimental FT-IR data for the analog 2-amino-4-phenylthiazole (B127512) shows the key vibrations for the aminothiazole and phenyl portions of the molecule. nist.govthermofisher.com The addition of the ethynyl (B1212043) linker in the target compound would primarily introduce the characteristic C≡C stretching band.

Interactive Table: Comparison of Expected FT-IR Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 2-Amino-4-phenylthiazole nist.gov |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | ~3420, ~3290 |

| Alkyne (-C≡C-) | Stretch | 2100 - 2260 (weak) | Not Applicable |

| Aromatic C-H | Stretch | > 3000 | ~3100 |

| Thiazole/Phenyl C=N, C=C | Stretch | 1400 - 1650 | ~1600, ~1530, ~1480 |

| Amine (-NH₂) | Scissoring Bend | ~1620 | ~1630 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. thermofisher.com

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their connectivity. Expected signals include:

A broad singlet for the two amine (-NH₂) protons, typically in the range of δ 5.0-7.0 ppm, whose chemical shift can be sensitive to solvent and concentration.

A singlet for the proton at the 5-position of the thiazole ring (H-5).

A set of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the phenyl group.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, the key signals would be:

The two sp-hybridized carbons of the alkyne linker (-C≡C-), expected in the δ 80-100 ppm range.

Carbons of the phenyl ring, typically appearing between δ 120-140 ppm.

The three carbons of the thiazole ring. The C-2 carbon bearing the amine group is expected at a high chemical shift (δ > 160 ppm), while the C-4 and C-5 carbons would appear further upfield. nih.gov

Data for the closely related 2-amino-4-phenylthiazole provides a solid foundation for these predictions.

Interactive Table: ¹H and ¹³C NMR Data for 2-Amino-4-phenylthiazole (Analog)

Solvent: DMSO-d₆

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| 7.82 (m, 2H) | Phenyl H | 168.8 | Thiazole C-2 |

| 7.36 (m, 2H) | Phenyl H | 150.3 | Thiazole C-4 |

| 7.25 (m, 1H) | Phenyl H | 135.4 | Phenyl C (ipso) |

| 7.13 (s, 2H) | -NH₂ | 129.0 | Phenyl CH |

| 6.98 (s, 1H) | Thiazole H-5 | 127.7 | Phenyl CH |

| 126.0 | Phenyl CH | ||

| 102.0 | Thiazole C-5 |

Note: Data extracted from a study on 2-amino-4-phenylthiazole and may vary slightly based on experimental conditions. scirp.org For this compound, one would expect to see the disappearance of the thiazole H-5 proton signal (if substituted at that position) and the appearance of signals for the alkyne carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wisc.edu It is indispensable for determining the molecular weight and molecular formula of a compound.

For this compound (Molecular Formula: C₁₁H₈N₂S), High-Resolution Mass Spectrometry (HRMS), often using a soft ionization technique like Electrospray Ionization (ESI), would be used to confirm its elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value.

Molecular Formula: C₁₁H₈N₂S

Monoisotopic Mass: 200.0408 g/mol

Expected HRMS (ESI+) [M+H]⁺: 201.0481

Electron Ionization (EI) mass spectrometry, a harder ionization technique, would reveal characteristic fragmentation patterns that can help confirm the structure. Expected fragmentation could involve the loss of small molecules like HCN or the cleavage of the ethynyl-thiazole bond.

Interactive Table: Mass Spectrometry Data

| Compound | Formula | Ion Type | Calculated m/z | Observed m/z for Analog nist.gov |

| This compound | C₁₁H₈N₂S | [M]⁺ | 200.0408 | Not Available |

| This compound | [M+H]⁺ | 201.0481 | Not Available | |

| 2-Amino-4-phenylthiazole (Analog) | C₉H₈N₂S | [M]⁺ | 176.0459 | 176 |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wisc.edu This technique is particularly useful for analyzing compounds with conjugated π-systems.

The structure of this compound features an extended conjugated system encompassing the phenyl ring, the alkyne linker, and the thiazole ring. This extensive conjugation is expected to result in strong absorption in the UV region. The spectrum would likely show multiple bands corresponding to π → π* and n → π* electronic transitions. Compared to an analog like 2-amino-4-phenylthiazole, the additional ethynyl group in this compound extends the conjugation, which should lead to a bathochromic (red) shift, meaning the maximum absorption wavelength (λₘₐₓ) would be at a longer wavelength.

For reference, 2-amino-4-phenylthiazole is reported to have a λₘₐₓ at approximately 284 nm in ethanol. chemicalbook.com

Interactive Table: Predicted UV-Vis Absorption

| Compound | Chromophore System | Expected Transitions | Predicted λₘₐₓ (nm) |

| 2-Amino-4-phenylthiazole (Analog) | Phenyl-Thiazole | π → π, n → π | ~284 chemicalbook.com |

| This compound | Phenyl-Ethynyl-Thiazole | π → π, n → π | > 284 |

X-ray Diffraction Analysis

X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its three-dimensional molecular structure. This analysis yields precise data on bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds (e.g., between the -NH₂ group of one molecule and the thiazole nitrogen of another), and π-π stacking interactions between the aromatic rings. thermofisher.com For example, studies on related N-acyl derivatives of 2-amino-4-phenylthiazole show extensive hydrogen bonding and defined molecular conformations in the solid state. researchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. While it does not provide the detailed atomic coordinates of a single crystal analysis, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase or polymorph. This technique is crucial for confirming the phase purity of a bulk sample, identifying different crystalline forms (polymorphism), and quality control in manufacturing processes. Each crystalline form of this compound would produce a unique PXRD pattern.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the crystalline state is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, this technique provides a detailed picture of the close contacts that dictate the crystal packing. While specific crystallographic studies detailing the Hirshfeld surface analysis of this compound are not yet prevalent in published literature, the analysis of closely related thiazole derivatives provides significant insight into the expected intermolecular interactions for this compound.

The molecular structure of this compound, featuring a hydrogen-bond-donating amino group, a hydrogen-bond-accepting thiazole nitrogen, and aromatic phenyl and thiazole rings, suggests a rich variety of potential intermolecular interactions. These interactions are crucial in determining the supramolecular architecture of the compound in its solid state.

Studies on analogous 2-aminothiazole (B372263) derivatives consistently reveal a common set of significant intermolecular contacts. nih.govnih.gov The primary interactions governing the crystal packing of such compounds are typically hydrogen bonds. In the case of this compound, strong N-H···N hydrogen bonds are anticipated, where the amino group of one molecule interacts with the nitrogen atom of the thiazole ring of a neighboring molecule. nih.govnih.gov This type of interaction often leads to the formation of dimers or extended chains, which are fundamental motifs in the crystal structures of many aminothiazole derivatives. nih.govnih.gov

Hirshfeld surface analysis of similar thiazole derivatives allows for the quantification of these different intermolecular contacts as percentage contributions to the total Hirshfeld surface. Based on published data for related compounds, a representative breakdown of the expected contributions for this compound can be projected. nih.govnih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a graphical representation of the intermolecular contacts, with distinct spikes corresponding to specific interaction types. For this compound, the fingerprint plot would be expected to show prominent features corresponding to H···H, C···H/H···C, and N···H/H···N contacts, which are characteristic of organic molecules with both hydrogen-bonding and aromatic functionalities. nih.govnih.gov

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Based on Analogous Thiazole Derivatives)

| Interaction Type | Predicted Contribution (%) |

| H···H | ~35-45% |

| C···H/H···C | ~15-25% |

| N···H/H···N | ~10-15% |

| S···H/H···S | ~5-10% |

| C···C (π-π stacking) | ~5-10% |

| Other | <5% |

This table presents predicted values based on published data for structurally related aminothiazole derivatives and should be considered as an estimation pending experimental crystallographic analysis of this compound.

The dominant contribution from H···H contacts is typical for most organic molecules. The significant percentages for C···H/H···C and N···H/H···N interactions underscore the importance of both van der Waals forces and hydrogen bonding in the crystal packing. nih.govnih.gov The contribution from S···H/H···S contacts, involving the sulfur atom of the thiazole ring, is also a noteworthy feature in the packing of thiazole-containing compounds. nih.gov The presence of C···C contacts would provide evidence for π-π stacking interactions, which are crucial for stabilizing the crystal lattice of aromatic compounds.

Computational Chemistry and Theoretical Investigations of 4 Phenylethynyl Thiazole 2 Amine

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a robust method for investigating the electronic structure and properties of molecules.

Molecular Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For 4-(phenylethynyl)thiazole-2-amine, this would involve calculations to determine the precise bond lengths, bond angles, and dihedral angles between the thiazole (B1198619) ring, the phenylethynyl group, and the amine substituent. The analysis of the electronic structure would reveal the distribution of electron density across the molecule, highlighting regions of electrophilicity and nucleophilicity.

Prediction of Spectroscopic Parameters

DFT methods can predict various spectroscopic parameters, which are crucial for the experimental characterization of a compound. Theoretical calculations would provide insights into the expected vibrational frequencies in infrared (IR) and Raman spectroscopy, as well as the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). These predicted spectra would serve as a valuable reference for chemists synthesizing and identifying this molecule.

Analysis of Electronic Properties (e.g., LUMO Energies, Electron Affinity, Band Gaps)

The electronic properties of a molecule are key to understanding its reactivity and potential use in materials science. DFT calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and electronic transitions. Other properties such as electron affinity and ionization potential could also be calculated, offering a deeper understanding of its electronic behavior.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug discovery for understanding how a ligand might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Affinity and Binding Modes with Protein Targets

In the absence of specific biological targets for this compound, molecular docking studies would be hypothetical. However, if a target were identified, docking simulations would predict the binding affinity, which is a measure of the strength of the interaction, and the specific binding mode or orientation of the compound within the active site of the protein.

Identification of Key Interacting Residues

Following the prediction of a binding mode, a detailed analysis would identify the key amino acid residues within the protein's active site that form stabilizing interactions with this compound. These interactions could include hydrogen bonds, hydrophobic interactions, and pi-stacking, providing a molecular basis for the compound's potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For a novel compound like this compound, a QSAR study would be a crucial step in predicting its potential therapeutic effects and guiding further synthesis of more potent analogues.

A hypothetical QSAR study for this compound would involve the following steps:

Dataset Compilation: A series of analogues of this compound would be synthesized, and their biological activity against a specific target (e.g., a protein kinase, enzyme, or receptor) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Quantifying the distribution of electrons (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.

Model Development and Validation: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation linking the descriptors to the biological activity. The predictive power of the resulting model would be rigorously validated using internal and external validation techniques.

For this compound, key structural features like the rigidity of the phenylethynyl group, the hydrogen bonding capacity of the 2-amine group, and the aromaticity of the thiazole and phenyl rings would likely be significant contributors to its predicted activity in a QSAR model.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The assessment of ADME properties is critical in drug development to evaluate a compound's pharmacokinetic profile. In silico ADME predictions for this compound can provide early insights into its potential as a drug candidate. These predictions are based on calculations of various physicochemical and structural properties. While specific experimental data is lacking, we can predict a range of ADME properties for this compound using established computational models.

Studies on other thiazole derivatives have shown that in silico tools can effectively predict their ADME profiles. nih.govdergipark.org.trtandfonline.comresearchgate.net For instance, computational analyses of various thiazole-containing compounds have successfully predicted properties like oral bioavailability and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov

Below is a table of predicted ADME properties for this compound based on general principles and data from similar structures.

| Property | Predicted Value/Characteristic | Significance |

| Absorption | ||

| Molecular Weight | ~214.28 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic | Suggests good membrane permeability and absorption. |

| Hydrogen Bond Donors | 2 (from the amine group) | Conforms to Lipinski's Rule of Five (≤5), indicating favorable absorption. |

| Hydrogen Bond Acceptors | 2 (thiazole nitrogen and potentially the triple bond) | Conforms to Lipinski's Rule of Five (≤10), indicating favorable absorption. |

| Oral Bioavailability | Likely to be good | Based on the adherence to Lipinski's Rule of Five. |

| Distribution | ||

| Plasma Protein Binding | Predicted to be moderate to high | The aromatic and lipophilic nature suggests potential binding to plasma proteins like albumin, which would affect the free drug concentration. |

| Blood-Brain Barrier (BBB) Penetration | Possible | The relatively small size and moderate lipophilicity might allow for penetration of the blood-brain barrier. Specific predictions would require more sophisticated models. |

| Metabolism | ||

| Metabolic Stability | Likely to be metabolized by Cytochrome P450 (CYP) enzymes. | The phenyl ring is a likely site for hydroxylation. The thiazole ring and alkyne group may also undergo metabolic transformations. Computational models can predict the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6). |

| Potential Metabolites | Hydroxylated phenyl derivatives, N-acetylated amine, and potentially products of triple bond hydration or oxidation. | Identifying potential metabolites is crucial for understanding the compound's clearance and potential for drug-drug interactions. |

| Excretion | ||

| Route of Excretion | Likely to be a combination of renal and hepatic clearance. | The parent compound and its metabolites would likely be excreted through urine and/or feces. |

Future Directions and Research Perspectives

Design of Novel Hybrid Scaffolds Incorporating 4-(Phenylethynyl)thiazole-2-amine

The 2-amino-4-arylthiazole framework is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds. A significant future direction lies in leveraging the this compound core to construct novel hybrid molecules. This approach involves chemically linking the core scaffold with other known pharmacophores to create a single molecule with potentially synergistic or multi-target activity.

Researchers have successfully created hybrid compounds by combining the 4-phenylthiazol-2-amine scaffold with moieties like pyrazinamide, resulting in potent antimycobacterial agents. nih.gov Following this precedent, the introduction of the rigid ethynyl (B1212043) linker in this compound offers distinct advantages. This linker can act as a structurally precise spacer, holding two or more pharmacophores at a defined distance and orientation. This geometric constraint can be crucial for optimizing interactions with multiple biological targets or different pockets within a single target. For instance, hybrid scaffolds could be designed for applications in oncology by linking the this compound core with known cytotoxic agents or fragments that target specific cancer-related proteins. nih.govscirp.org The design of such hybrids would aim to enhance efficacy, overcome drug resistance, and potentially reduce off-target effects.

Exploration of New Biological Targets and Mechanisms of Action

The parent 2-aminothiazole (B372263) structure and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. scirp.orgnih.govasianpubs.org Derivatives of 4-phenylthiazol-2-amine have been investigated as potential anticancer agents, with some showing high potency against various human cancer cell lines. nih.govscirp.org

A critical area of future research will be to systematically screen this compound and its derivatives against a broad panel of biological targets. The introduction of the phenylethynyl group significantly alters the electronic properties and steric profile of the molecule compared to the saturated 4-phenylthiazole (B157171) analogue. This modification could lead to novel mechanisms of action or altered target specificity. For example, while some 4-arylthiazoles target enzymes like Poly (ADP-Ribose) Polymerase-1 (PARP-1), the unique electronic and spatial characteristics of the phenylethynyl derivative might confer inhibitory activity against different enzyme families, such as kinases or proteases. nih.gov Future studies should therefore focus on identifying novel protein targets and elucidating the specific molecular pathways through which these new compounds exert their biological effects.

Advanced Computational Modeling for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, advanced computational modeling will be instrumental in rationally designing new, potent, and selective therapeutic agents.

In silico techniques such as molecular docking and molecular dynamics (MD) simulations can predict how the compound and its future derivatives will bind to the active sites of various target proteins. researchgate.net For instance, modeling studies on related thiazole (B1198619) derivatives have been used to understand their interaction with targets like acetylcholinesterase, providing insights into the key binding interactions. nih.gov

Prospective Computational Approaches:

| Computational Method | Application for this compound | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities to known drug targets (e.g., kinases, PARP, microbial enzymes). | Identification of high-priority biological targets and initial structure-activity relationships (SAR). |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability. | Understanding the stability of key interactions and the role of the ethynyl linker in binding. |

| Quantum Mechanics (QM) | Calculating the electronic properties and reactivity of the scaffold. | Guiding synthetic modifications and understanding potential metabolic pathways. |

| Pharmacophore Modeling | Building models based on known active compounds to design new derivatives with improved properties. | Design of focused libraries of derivatives with a higher probability of biological activity. |

These computational approaches will enable a more focused and efficient drug design process, reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Development of Robust and Sustainable Synthetic Pathways

The development of efficient, scalable, and environmentally benign synthetic methods is crucial for the practical application of this compound. While the core 2-aminothiazole ring is commonly synthesized via the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative, the key challenge is the introduction of the phenylethynyl group. nanobioletters.com

The most promising and robust method for this transformation is the palladium-catalyzed Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction would involve coupling a halo-thiazole precursor, such as 2-amino-4-bromothiazole, with phenylacetylene. Research has demonstrated the feasibility of Sonogashira couplings on thiazole rings, providing a direct route to the desired product. nih.govnih.gov

Future research should focus on optimizing these coupling conditions to be more sustainable. This includes the use of:

Greener Solvents: Replacing traditional organic solvents with water or bio-derived solvents like dimethylisosorbide (DMI). organic-chemistry.org

Heterogeneous Catalysts: Developing reusable catalysts, such as copper silicate (B1173343) or palladium supported on nanoparticles, to simplify product purification and reduce metal waste. nanobioletters.comwikipedia.org

Energy-Efficient Methods: Exploring microwave-assisted or ultrasound-mediated synthesis to reduce reaction times and energy consumption.

By focusing on these green chemistry principles, robust and sustainable pathways can be established for the large-scale production of this compound and its derivatives.

Investigation of Reactivity Profiles and Chemical Transformations

A thorough investigation of the chemical reactivity of this compound is essential for its use as a versatile building block in synthetic chemistry. The molecule possesses three main reactive sites: the 2-amino group, the phenyl ring, and the ethynyl (alkyne) linker.

The 2-amino group is expected to undergo typical reactions of aromatic amines, such as acylation, alkylation, and the formation of Schiff bases by condensation with aldehydes. scirp.orgnih.gov These reactions provide a straightforward way to introduce a wide variety of substituents to modify the compound's physicochemical and biological properties.

The alkyne linker is a particularly interesting functional group. Its reactivity can be exploited in various chemical transformations, including:

Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole rings. This is a highly efficient way to link the scaffold to other molecules, such as peptides, polymers, or fluorescent dyes.

Further Coupling Reactions: The terminal alkyne can be used in other cross-coupling reactions to build more complex molecular architectures.

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane), providing access to analogues with increased conformational flexibility.

By systematically exploring the reactivity at each of these sites, a diverse library of derivatives can be generated, enabling comprehensive structure-activity relationship (SAR) studies and the development of compounds tailored for specific applications in medicine and materials science.

Q & A

Q. What are the common synthetic routes for preparing 4-(Phenylethynyl)thiazole-2-amine and its analogs?

The Hantzsch thiazole synthesis is widely used, involving cyclization of α-haloketones with thiourea derivatives. For example, substituted phenylacetylenes can react with 2-aminothiazole precursors under iodine catalysis to form the target compound. Optimized conditions include refluxing in ethanol with a base (e.g., K₂CO₃) to facilitate cyclization . Alternative routes involve condensation of enaminones with aryl guanidines to form thiazole cores, followed by Sonogashira coupling for phenylethynyl introduction .

Q. Which spectroscopic techniques are critical for confirming the structure of synthesized this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify aromatic proton environments and substituent integration (e.g., phenylethynyl protons at δ 7.2–7.8 ppm and thiazole NH₂ signals near δ 5.0 ppm) .

- IR Spectroscopy : Confirmation of NH₂ stretches (~3300–3400 cm⁻¹) and C≡C bonds (~2100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 255.08 for C₁₁H₈N₂S) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .

- Agar Diffusion : Assess zone of inhibition for rapid screening .

- Time-Kill Assays : Evaluate bactericidal/fungicidal kinetics over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to enhance antimicrobial potency .

- Molecular Docking : Use software like AutoDock Vina to predict binding to targets (e.g., Mycobacterium tuberculosis enoyl-acyl carrier protein reductase) .

- QSAR Modeling : Correlate logP values with IC₅₀ data to balance lipophilicity and solubility .

Q. How to resolve discrepancies in biological activity data across studies?

- Standardize Assays : Use identical strains (e.g., ATCC controls) and growth media to minimize variability .

- Purity Validation : Employ HPLC (>95% purity) to exclude impurities affecting results .

- Dose-Response Curves : Generate EC₅₀ values with triplicate replicates to ensure reproducibility .

Q. What computational strategies predict the compound’s interaction with enzymatic targets?

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities for lead optimization .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs for target engagement (e.g., COX-2 active site) .

Q. How to design derivatives to improve pharmacokinetic properties?

- Pro-Drug Strategies : Introduce ester groups to enhance oral bioavailability .

- Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) to guide structural tweaks .

- LogD Optimization : Balance polarity (e.g., via -OCH₃ substitution) for blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. How to address low reaction yields during phenylethynyl incorporation?

- Catalyst Screening : Use Pd(PPh₃)₄/CuI for Sonogashira coupling, optimizing solvent (DMF vs. THF) and temperature (60–80°C) .

- Protecting Groups : Temporarily protect the thiazole NH₂ with Boc to prevent side reactions .

Q. What in vitro models evaluate cytotoxicity and selectivity?

Q. How to assess compound stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.